molecular formula C13H24N2O2 B2571875 Tert-butyl 2-(pyrrolidin-3-YL)pyrrolidine-1-carboxylate CAS No. 1251006-82-2

Tert-butyl 2-(pyrrolidin-3-YL)pyrrolidine-1-carboxylate

Cat. No.: B2571875
CAS No.: 1251006-82-2
M. Wt: 240.347
InChI Key: SWXKQKRTYYRLEM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, which is a versatile scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets and enhancing its stability .

Properties

IUPAC Name

tert-butyl 2-pyrrolidin-3-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)10-6-7-14-9-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXKQKRTYYRLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251006-82-2
Record name tert-butyl [2,3'-bipyrrolidine]-1-carboxylate
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